molecular formula C18H25N2O2P B14306925 Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid CAS No. 113613-27-7

Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid

Cat. No.: B14306925
CAS No.: 113613-27-7
M. Wt: 332.4 g/mol
InChI Key: KSDPXAWEVLUNPO-UHFFFAOYSA-N
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Description

Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid is a chemical compound with the molecular formula C18H26N2O2P It is known for its unique structure, which includes two dimethylamino groups and a phosphinic acid group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid typically involves the reaction of 4-(dimethylamino)-2-methylphenylphosphinic acid with appropriate reagents under controlled conditions. One common method involves the use of hypophosphorous acid and secondary amines in the presence of formaldehyde. The reaction is carried out in an acidic medium, such as acetic acid, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.

    Substitution: The dimethylamino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phenyl compounds. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures.

Scientific Research Applications

Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structure and the specific receptor involved .

Comparison with Similar Compounds

Similar Compounds

    4-{bis[4-(dimethylamino)phenyl]methyl}phenol: A tertiary amino compound with similar structural features.

    Phosphinic acid, bis[4-(dimethylamino)-2-methylphenyl]-: Another compound with a similar phosphinic acid group but different substituents.

Uniqueness

Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid is unique due to its specific arrangement of dimethylamino and phosphinic acid groups on the phenyl ring. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

113613-27-7

Molecular Formula

C18H25N2O2P

Molecular Weight

332.4 g/mol

IUPAC Name

bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid

InChI

InChI=1S/C18H25N2O2P/c1-13-11-15(19(3)4)7-9-17(13)23(21,22)18-10-8-16(20(5)6)12-14(18)2/h7-12H,1-6H3,(H,21,22)

InChI Key

KSDPXAWEVLUNPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)P(=O)(C2=C(C=C(C=C2)N(C)C)C)O

Origin of Product

United States

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